PGE2 methyl ester

Description

Conceptual Framework of Prostanoid Derivatives in Biological Systems

Prostanoids are a class of bioactive lipids derived from the enzymatic processing of arachidonic acid. ahajournals.orgoatext.com This family includes various prostaglandins (B1171923) (PGs), such as PGD2, PGE2, and PGF2α, as well as thromboxanes. oatext.com The biosynthesis cascade begins when arachidonic acid is released from membrane phospholipids (B1166683) and is acted upon by cyclooxygenase (COX) enzymes. ahajournals.orgmusculoskeletalkey.com The resulting intermediate, PGH2, is then converted by specific synthases into different prostanoids. oatext.commusculoskeletalkey.com These molecules are not stored but are synthesized and released immediately to act in an autocrine or paracrine fashion on nearby cells. ahajournals.orgphysiology.org

Prostanoids exert their diverse biological effects by binding to specific G-protein-coupled receptors (GPCRs) on the cell surface. ahajournals.orgahajournals.org PGE2, for instance, interacts with at least four receptor subtypes designated EP1, EP2, EP3, and EP4, each linked to different intracellular signaling pathways. ahajournals.orgcaymanchem.com This receptor diversity allows PGE2 to be involved in a wide array of physiological and pathological processes, including inflammation, fertility, gastric mucosal integrity, and immune modulation. caymanchem.combertin-bioreagent.com

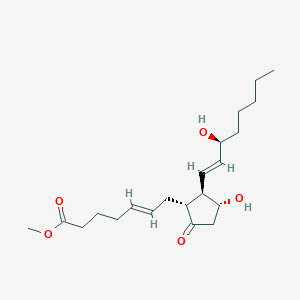

Prostaglandin (B15479496) E2 methyl ester is a chemically modified analogue of its parent compound, Prostaglandin E2. caymanchem.combertin-bioreagent.com The key structural modification is the esterification of the carboxylic acid group at the C-1 position, converting it into a methyl ester. cdnsciencepub.com This seemingly minor alteration significantly changes the physicochemical properties of the molecule, most notably by increasing its lipid solubility, or lipophilicity. caymanchem.combertin-bioreagent.commedchemexpress.com

While the fundamental prostaglandin structure responsible for receptor interaction remains intact, the enhanced lipophilicity facilitates its passage across cellular membranes. This property is a critical factor in its utility for specific research applications. medchemexpress.com

Table 1: Comparison of Prostaglandin E2 and Prostaglandin E2 Methyl Ester

| Property | Prostaglandin E2 (PGE2) | Prostaglandin E2 Methyl Ester |

| Synonyms | Dinoprostone (B10761402) | Dinoprostone methyl ester, PGE2 methyl ester |

| Molecular Formula | C₂₀H₃₂O₅ | C₂₁H₃₄O₅ caymanchem.comlarodan.com |

| Molecular Weight | 352.5 | 366.5 caymanchem.com |

| Key Structural Feature | Free carboxylic acid at C-1 | Methyl ester at C-1 cdnsciencepub.com |

| Primary Distinction | Standard lipid solubility | Enhanced lipid solubility caymanchem.combertin-bioreagent.com |

The primary distinction of methyl ester prostanoids, including this compound, is their enhanced ability to penetrate biological membranes compared to their corresponding free acids. medchemexpress.com This characteristic is of significant utility in pharmacological research. For instance, in in vitro cell culture experiments, improved membrane permeability can ensure more consistent and effective delivery of the compound to intracellular targets or receptor sites.

Furthermore, the esterification strategy has been a cornerstone in the development of prostanoid-based therapeutics, often to improve bioavailability. arvojournals.org In a research context, this compound serves as a valuable tool to study the biological effects of PGE2 in systems where the parent compound's penetration might be limited. Research indicates that this compound possesses a greater ability for central penetration than PGE2, making it a useful probe for investigating the central nervous system effects of PGE2-mediated signaling. medchemexpress.com The modification allows researchers to bypass limitations of the parent compound and more directly investigate the downstream effects of prostanoid receptor activation.

Prostaglandin E2 Methyl Ester as a Chemically Modified Analogue of Prostaglandin E2

Overview of Prostanoid Research Evolution and Analogue Development

The field of prostanoid research began nearly a century ago when scientists independently discovered that substances in seminal fluid could induce uterine contractions. ahajournals.orgahajournals.org These substances were initially named "prostaglandins," under the mistaken belief they originated from the prostate gland. ahajournals.orgahajournals.org It is now known that most cells in the body can produce these compounds in response to various stimuli. ahajournals.org The pioneering work on the isolation, structural elucidation, and biological functions of prostaglandins and related substances earned Sune Bergström, Bengt Samuelsson, and John Vane the Nobel Prize in Physiology or Medicine in 1982. ahajournals.orgahajournals.org

This foundational research paved the way for a deeper understanding of the arachidonic acid cascade and the role of COX enzymes, which are famously inhibited by non-steroidal anti-inflammatory drugs (NSAIDs). ahajournals.orgnih.gov As the structures of the natural prostanoids were defined, the research focus expanded to include the synthesis of chemical analogues. cdnsciencepub.com

The development of analogues like Prostaglandin E2 methyl ester is a direct result of this scientific evolution. Researchers sought to create molecules with modified properties to overcome the limitations of natural prostanoids, such as chemical instability or rapid metabolic degradation. physiology.org By creating derivatives—including methylated analogues like 15-methyl this compound and 16,16-dimethyl PGE2—scientists could generate more potent or stable tools to probe biological systems and explore therapeutic potential. nih.gov This strategy of chemical modification has been crucial for dissecting the complex roles of prostanoids in health and disease and remains a key approach in pharmacological and medicinal chemistry research. oatext.comarvojournals.org

Table 2: Prostanoid Receptors and Their Primary Signaling Mechanisms

| Receptor | Natural Ligand(s) | Primary G-Protein Coupling | Downstream Effect |

| DP₁ | PGD₂ | Gs | Increase cAMP guidetopharmacology.org |

| DP₂ (CRTH2) | PGD₂ | Gi | Decrease cAMP guidetopharmacology.org |

| EP₁ | PGE₂ | Gq | Increase intracellular Ca²⁺ ahajournals.orgahajournals.org |

| EP₂ | PGE₂ | Gs | Increase cAMP ahajournals.orgahajournals.org |

| EP₃ | PGE₂ | Gi/Gq/Gs | Varies (e.g., decrease cAMP) ahajournals.org |

| EP₄ | PGE₂ | Gs | Increase cAMP ahajournals.orgnih.gov |

| FP | PGF₂α | Gq | Increase intracellular Ca²⁺ taylorandfrancis.com |

| IP | PGI₂ (Prostacyclin) | Gs | Increase cAMP ahajournals.orgahajournals.org |

| TP | Thromboxane A₂ | Gq | Increase intracellular Ca²⁺ ahajournals.orgahajournals.org |

Properties

IUPAC Name |

methyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-18,20,22,24H,3-4,6-7,9-12,15H2,1-2H3/b8-5-,14-13+/t16-,17+,18+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCXTGBZBFBQPP-ZYONDNFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316217 | |

| Record name | PGE2 methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31753-17-0 | |

| Record name | PGE2 methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31753-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PGE2 methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Structural Basis for Prostaglandin E2 Methyl Ester Function

Critical Structural Features Guiding Biological Activity

The biological effects of Prostaglandin (B15479496) E2 methyl ester are intricately linked to its specific molecular architecture. Two key features, the C1 methyl ester moiety and its stereochemical configuration, play pivotal roles in modulating its interaction with biological systems.

Significance of the C1 Methyl Ester Moiety for Pharmacokinetic and Pharmacodynamic Modulation

The most prominent structural modification in Prostaglandin E2 methyl ester is the esterification of the carboxylic acid at the C1 position with a methyl group. caymanchem.comlarodan.com This seemingly minor alteration has profound consequences for the compound's pharmacokinetic and pharmacodynamic properties. The methyl ester group significantly increases the lipophilicity of the molecule compared to the parent PGE2. caymanchem.commedchemexpress.com This enhanced lipid solubility allows for greater penetration of biological membranes, including the blood-brain barrier. medchemexpress.comnih.gov

This increased lipophilicity can lead to altered distribution and metabolism of the compound within the body. While the carboxyl group of PGE2 is crucial for high-affinity binding to its receptors, esterification can result in reduced affinity and potency at these sites. researchgate.net However, the methyl ester can act as a prodrug, being hydrolyzed by esterases in vivo to release the active PGE2. This controlled release can prolong the compound's duration of action.

Stereochemical Configuration and its Determinants in Ligand-Receptor Interactions

The stereochemistry of the prostaglandin molecule is critical for its biological activity. wikipedia.org Prostaglandin E2 has several chiral centers, and its specific three-dimensional arrangement is essential for effective binding to its G-protein coupled receptors (EP1, EP2, EP3, and EP4). caymanchem.comlipidmaps.org The natural configuration of PGE2, including the stereochemistry at carbons 8, 11, 12, and 15, dictates the precise fit into the receptor's binding pocket.

The hydroxyl groups at the C11 and C15 positions, in their specific spatial orientation, are particularly important for agonist activity. researchgate.net Any deviation from the natural stereoisomeric form can dramatically reduce or abolish the compound's ability to activate its receptors. The stereochemical integrity of Prostaglandin E2 methyl ester, mirroring that of the parent PGE2, is therefore a fundamental determinant of its biological function, ensuring that upon hydrolysis, the released PGE2 can effectively engage with its target receptors.

Comparative Molecular Analysis with Parent Prostaglandin E2 and Related Analogues

To fully appreciate the unique characteristics of Prostaglandin E2 methyl ester, it is instructive to compare it with its parent compound, Prostaglandin E2, and other synthetic analogues. These comparisons highlight the structure-activity relationships that govern the biological effects of this class of molecules.

Impact of Esterification on Lipophilicity and Biological Membrane Permeability

As previously mentioned, the primary consequence of esterifying the C1 carboxylic acid of PGE2 to form its methyl ester is a significant increase in lipophilicity. caymanchem.commedchemexpress.com This property enhances the molecule's ability to cross cellular membranes. nih.gov In contrast, the free carboxylic acid of PGE2 is ionized at physiological pH, making it more water-soluble and less able to passively diffuse across lipid bilayers. This difference in permeability can lead to distinct patterns of tissue distribution and cellular uptake between the two compounds. For instance, the enhanced central penetration of Prostaglandin E2 methyl ester is a direct result of its increased lipophilicity. medchemexpress.comnih.gov

| Compound | Lipophilicity | Membrane Permeability |

| Prostaglandin E2 | Lower | Lower |

| Prostaglandin E2 methyl ester | Higher | Higher |

Structure-Activity Relationships Modulated by Specific Analog Modifications

The development of various PGE2 analogues has provided valuable insights into the structure-activity relationships of prostaglandins (B1171923). Modifications at different positions on the prostaglandin scaffold can dramatically alter their potency, receptor selectivity, and metabolic stability.

15-methyl PGE2: The addition of a methyl group at the C15 position, as seen in 15(S)-15-methyl Prostaglandin E2, creates a metabolically stable analogue. caymanchem.com This modification hinders the enzymatic oxidation of the C15 hydroxyl group, a primary route of prostaglandin inactivation, thereby prolonging its biological activity. caymanchem.com Studies have shown that 15(S)-15-methyl PGE2 exhibits potent gastric antisecretory and antiulcer properties. caymanchem.com

16,16-dimethyl PGE2: Similarly, the introduction of two methyl groups at the C16 position results in an analogue, 16,16-dimethyl Prostaglandin E2, with increased resistance to metabolic degradation. caymanchem.com This analogue is a potent agonist for most EP receptor subtypes and has a prolonged half-life in vivo. caymanchem.com It has been investigated for its effects on gastric acid secretion and its ability to preserve hematopoietic stem cells. caymanchem.com

11-deoxy-11α-(2-hydroxyethylthio) PGE2: More complex modifications, such as the replacement of the C11 hydroxyl group, can also modulate activity. For example, 11-deoxy-16,16-dimethyl PGE2 has been shown to protect renal proximal tubular epithelial cells from oxidative stress. nih.gov This suggests that even significant alterations to the core structure can yield compounds with specific and potent biological effects.

Advanced Synthetic Methodologies and Analogue Derivatization in Chemical Biology Research

Synthetic Routes for Prostaglandin (B15479496) E2 Methyl Ester

The synthesis of Prostaglandin E2 (PGE2) methyl ester, a lipid-soluble analogue of the naturally occurring PGE2, has been a significant focus of synthetic organic chemistry due to the therapeutic potential of prostaglandins (B1171923) and the need for stable derivatives for research. caymanchem.com Various strategies have been developed to construct its complex and stereochemically rich structure, which features a five-membered ring, two chiral side chains, and multiple stereocenters.

A notable approach is the multicomponent strategy , which aims to form multiple carbon-carbon bonds and establish several stereogenic centers in a minimal number of steps, often in a single reaction vessel ("one-pot"). One such enantioselective synthesis of PGE2 methyl ester starts with four separate components. nih.govacs.org This strategy's key steps include a highly stereoselective heteroatom-directed conjugate addition reaction and a subsequent cyclopentanone (B42830) ring cyclization. nih.govacs.org The process efficiently establishes four carbon-carbon bonds and three stereogenic centers, showcasing high atom and step economy. acs.org

Another powerful strategy is the triply convergent synthesis . This method involves the coupling of three distinct building blocks to rapidly assemble the core structure of the prostaglandin. An example of this approach has been successfully applied to the synthesis of (-)-prostaglandin E2 methyl ester, demonstrating its efficacy in creating complex natural products. acs.org

These multi-component and convergent syntheses represent a significant advancement over more linear approaches, providing more efficient and flexible routes to this compound and its analogues. acs.org

Specific chemical transformations and the use of unique intermediates are central to the successful synthesis of this compound. Among the most critical are the use of acetylenic prostaglandin precursors and strategic solvolytic rearrangements.

Acetylenic prostaglandins serve as crucial intermediates in several synthetic routes. For instance, a synthesis of d,l-prostaglandin E2 methyl ester proceeds through the formation of two new acetylenic prostaglandins: methyl 11α,15-dihydroxy-9-oxo-prost-5-yn-13-enoate and its C15 epimer. cdnsciencepub.comcdnsciencepub.com The acetylenic bond is introduced early in the synthesis and is later reduced to the required cis-double bond in the final stages. cdnsciencepub.com This reduction is typically achieved via catalytic hydrogenation using a Lindlar catalyst, which selectively produces the Z-olefin characteristic of the PGE2 structure. cdnsciencepub.com

A solvolytic rearrangement of a bicyclic intermediate is another cornerstone transformation. In one route, a bicyclo[3.1.0]hexanone system is alkylated with a side-chain fragment. cdnsciencepub.com The crucial step is the subsequent solvolysis of a dimesylate derivative of this bicyclic ketone. cdnsciencepub.com This reaction proceeds in an acetone-water mixture and transforms the strained cyclopropyl (B3062369) ring into the open-chain diol skeleton of the target prostaglandin. cdnsciencepub.com This rearrangement elegantly establishes the correct substitution pattern and stereochemistry on the cyclopentanone core. cdnsciencepub.comcdnsciencepub.com The Piancatelli rearrangement, a related acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones, has also been instrumental in synthesizing key intermediates for prostaglandins. mdpi.com

| Transformation/Intermediate | Description | Role in Synthesis | Reference |

| Acetylenic Prostaglandins | Prostaglandin analogues containing a triple bond, typically between C5 and C6. | Serve as stable precursors to the C5-C6 cis-double bond. | cdnsciencepub.comcdnsciencepub.com |

| Solvolytic Rearrangement | Transformation of a bicyclo[3.1.0]hexanone intermediate into the final cyclopentanone skeleton. | Establishes the prostaglandin core structure and side-chain attachment points. | cdnsciencepub.comcdnsciencepub.comresearchgate.net |

| Lindlar Catalyst | A poisoned palladium catalyst used for hydrogenation. | Selectively reduces the acetylenic bond to a cis-alkene without over-reducing other double bonds. | cdnsciencepub.com |

Multi-Step Organic Synthesis Strategies

Specialized Synthesis Techniques for Research Applications

To investigate the biological roles and therapeutic potential of prostaglandins, specialized synthetic techniques have been developed to create research tools such as isotopically labeled tracers, diverse chemical libraries, and unique ester derivatives.

Radiolabeled prostaglandins are invaluable for in vivo imaging techniques like Positron Emission Tomography (PET). The synthesis of [¹¹C]methyl esters of prostaglandins, including PGE2, allows for non-invasive studies of their distribution and metabolism. Carbon-11 (¹¹C) is a positron-emitting isotope with a short half-life, making it ideal for PET studies.

A common method for this radiolabeling involves the esterification of the prostaglandin's carboxylic acid group using [¹¹C]methyl iodide as the alkylating agent. To avoid base-catalyzed degradation of the sensitive prostaglandin structure, the carboxylate anion is generated in situ using a non-nucleophilic base like tetramethylpiperidine (B8510282) in a dimethyl sulfoxide-dimethylformamide solvent mixture. This method provides the desired [¹¹C]this compound with a high radiochemical yield (around 70%) in a short synthesis time of 20-25 minutes, which is crucial given the rapid decay of ¹¹C.

The generation of prostanoid libraries is a powerful tool for discovering new biological activities and for structure-activity relationship studies. Polymer-supported synthesis offers a streamlined approach to creating these libraries. By anchoring the synthetic intermediates to a soluble polymer support, such as non-cross-linked polystyrene, purification can be simplified to precipitation and filtration, avoiding tedious column chromatography. acs.orgscilit.com

This technique has been successfully used to synthesize this compound and libraries of related compounds. acs.orgscilit.comcapes.gov.br A "parallel-pool" strategy can be employed, where a soluble polymer is functionalized with different ω-chains in separate reactions. acs.org These are then pooled, split, and reacted with various α-chain components to rapidly generate a diverse array of prostanoids. acs.org This approach not only accelerates the discovery process but can also provide access to valuable prostanoids that are difficult to obtain through conventional methods. acs.org The utility of such libraries has been demonstrated in screening for novel antiviral agents. acs.orgnih.gov

Chemoenzymatic synthesis combines the advantages of traditional organic chemistry with the high selectivity of enzymatic transformations. This approach is particularly useful for synthesizing prostaglandin derivatives with high stereopurity. nih.gov Recent advances have led to concise chemoenzymatic routes to several prostaglandins, significantly shortening the number of synthetic steps required. nih.govbohrium.comresearchgate.net

Polymer-Supported Synthesis for Combinatorial Prostanoid Library Generation

Design and Synthesis of Mechanistic Probes and Novel Analogues

The study of Prostaglandin E2 (PGE2) methyl ester and its interaction with biological systems relies heavily on the design and synthesis of specialized molecular tools. In chemical biology research, creating mechanistic probes and novel analogues of a parent compound like this compound allows for the detailed exploration of its molecular targets and biological functions. These synthetic derivatives are engineered with specific features to elucidate binding characteristics, receptor selectivity, and the structural basis of ligand-receptor interactions.

Incorporation of Electrophilic and Photoactivatable Groups for Binding Site Characterization

A key strategy for identifying and characterizing the binding pocket of a receptor is to utilize ligands that can form a permanent, covalent bond with their target. This is achieved by incorporating chemically reactive groups into the structure of the ligand. For prostaglandin analogues, this approach has been employed to create probes for receptor characterization. nih.govnih.gov

Photoactivatable groups, such as azides, are particularly useful. These moieties remain inert until they are activated by UV light, at which point they form highly reactive nitrenes that can insert into nearby C-H or N-H bonds within the receptor's binding site. This photo-affinity labeling permanently links the probe to the receptor, enabling subsequent isolation and analysis to identify the specific amino acid residues involved in binding.

Similarly, electrophilic groups can be incorporated to react with nucleophilic amino acid residues (like cysteine or lysine) present in the binding pocket. For instance, the isothiocyanato group serves as an electrophile that can form a stable covalent bond with amine or thiol groups on the receptor.

In the synthesis of analogues designed as probes, research has focused on modifying the terminal tail of the prostaglandin structure. nih.govnih.gov For example, novel prostaglandin E2 ethanolamide (PGE2-EA) and glycerol (B35011) ester (2-PGE2-G) analogues have been synthesized incorporating electrophilic isothiocyanato and photoactivatable azido (B1232118) groups at this position. nih.govnih.govresearchgate.net The synthesis of these complex molecules often involves key steps such as Mitsunobu azidation to introduce the azide (B81097) group and peptide coupling reactions. nih.govnih.gov

| Functional Group | Type | Mechanism of Action | Purpose in Binding Site Characterization |

| Azido (-N₃) | Photoactivatable | Forms a reactive nitrene upon UV irradiation, which inserts into adjacent chemical bonds. | Covalently cross-links the ligand to the receptor for identification of binding pocket residues. nih.govnih.gov |

| Isothiocyanato (-NCS) | Electrophilic | Reacts with nucleophilic residues (e.g., amines, thiols) in the binding site. | Forms a stable, covalent bond with the receptor, allowing for its isolation and analysis. nih.govnih.gov |

Systematic Structural Modifications to Investigate Receptor Affinity and Selectivity

Systematic modification of the Prostaglandin E2 methyl ester structure is a cornerstone of structure-activity relationship (SAR) studies. These investigations aim to understand how specific parts of the molecule contribute to its ability to bind to and activate its G protein-coupled receptors (EP1, EP2, EP3, EP4).

One of the most fundamental modifications is the esterification of the C-1 carboxyl group to form the methyl ester. Generally, this conversion to the methyl ester results in significantly reduced binding affinity and potency compared to the parent PGE2 free acid. researchgate.netannualreviews.org The C-1 carboxylate is believed to interact with a conserved arginine residue in the seventh transmembrane domain of prostanoid receptors, and masking this group as an ester disrupts this key interaction. annualreviews.orgphysiology.org However, the extent of this affinity loss can vary depending on the specific receptor subtype and species. For example, the affinity (Ki) of this compound for the rabbit EP3 receptor is approximately 1,000 times lower than that of PGE2, while for the mouse EP3α receptor, the difference is only about 10-fold. physiology.org

| Compound | Receptor Subtype | Ki (nM) | Fold-Change in Affinity (vs. PGE2) |

| PGE2 | Rabbit EP3 | 1.6 | - |

| This compound | Rabbit EP3 | 1,600 | 1000x lower |

| PGE2 | Mouse EP3α | (Not specified) | - |

| This compound | Mouse EP3α | (Not specified) | ~10x lower |

| Data sourced from a study on prostanoid receptor structures and properties. physiology.org |

Beyond the C-1 position, other parts of the PGE2 molecule are critical for receptor interaction, and their modification has been explored extensively.

Hydroxyl Groups (C-11 and C-15): The presence and stereochemistry of the hydroxyl groups at the C-11 and C-15 positions are crucial for agonist activity. researchgate.net

Ketone Group (C-9): Modifications to the C-9 ketone are generally better tolerated than changes at other positions. researchgate.net

Omega-Tail: Alterations to the omega-tail (the lower side chain) can enhance the potency of analogues that otherwise show moderate or weak activity. researchgate.net

Stereochemistry: Changes in the stereochemistry can dramatically alter the biological activity. The analogue ent-11-epi-15-epi this compound, for instance, acts as a competitive antagonist of PGE2, demonstrating that specific stereochemical arrangements can convert an agonist into an antagonist. nih.gov

A comprehensive SAR study involving 55 prostanoid analogues at the human EP1 receptor yielded key insights into the structural requirements for binding and activation. researchgate.net

| Structural Modification | Position | Effect on Receptor Affinity/Potency (at hEP1) |

| Esterification of Carboxyl Group | C-1 | Greatly reduced affinity and potency. researchgate.net |

| Alteration of Hydroxyl Groups | C-11, C-15 | Critical for agonist activity; removal or change in configuration reduces potency. researchgate.net |

| Modification of Ketone | C-9 | Generally well-tolerated; 9-deoxy-9-methylene-PGE2 was a potent agonist. researchgate.net |

| Modification of Omega-Tail | C-16 to C-20 | Can enhance potency for moderately active compounds. researchgate.net |

These systematic derivatizations provide a molecular blueprint for designing novel this compound analogues with tailored receptor selectivity and functional activity, which is essential for developing more specific therapeutic agents and research tools.

Mechanistic Investigations of Pharmacological and Biological Activities in Preclinical Models

Intracellular and Receptor-Mediated Signaling Pathways

Prostaglandin (B15479496) E2 (PGE2) exerts its diverse biological effects by interacting with a family of four distinct G-protein-coupled receptors (GPCRs), designated as EP1, EP2, EP3, and EP4. nih.govannualreviews.org These receptors differ in their tissue distribution, ligand-binding affinities, and, most importantly, their coupling to intracellular signal transduction pathways. nih.govannualreviews.org Prostaglandin E2 methyl ester, a lipophilic analog of PGE2, engages these same receptors to initiate a cascade of cellular events. caymanchem.commedchemexpress.com

The interaction of Prostaglandin E2 methyl ester with EP receptor subtypes is a critical determinant of its pharmacological profile. The esterification of the carboxyl group on PGE2 modifies its interaction with the receptor binding pocket, yet it remains a potent agonist across all four subtypes.

Prostaglandin E2 methyl ester demonstrates potent agonist activity at all four EP receptor subtypes. nih.govcapes.gov.br However, subtle differences in its activity compared to the parent compound, Prostaglandin E2, have been observed. Research comparing the two compounds shows that while PGE2 methyl ester has slightly lower agonist activity than PGE2 at the EP1 and EP4 receptors, they exhibit the same agonist activities for the EP2 and EP3 receptors. nih.govcapes.gov.br This indicates that the modification of the carboxylic acid to a methyl ester is well-tolerated by the receptors, particularly EP2 and EP3, and confirms that Prostaglandin E2 methyl ester is a potent agonist for the entire EP receptor family. nih.govcapes.gov.br

| Receptor Subtype | Agonist Activity vs. Prostaglandin E2 | Reference |

|---|---|---|

| EP1 | Slightly lower | nih.gov, capes.gov.br |

| EP2 | Same | nih.gov, capes.gov.br |

| EP3 | Same | nih.gov, capes.gov.br |

| EP4 | Slightly lower | nih.gov, capes.gov.br |

The activation of EP receptors involves a crucial interaction between the agonist and a conserved arginine residue located in the seventh transmembrane domain of the receptor. nih.govcapes.gov.br This arginine residue can engage in both ionic and hydrogen bonding. nih.govcapes.gov.brphysiology.org The native ligand, PGE2, possesses a negatively charged carboxylic acid group that facilitates this interaction. Prostaglandin E2 methyl ester, which lacks the free carboxylic acid and instead acts as a hydrogen acceptor, is still able to effectively activate the receptors. nih.govcapes.gov.br This finding demonstrates that a hydrogen bonding interaction between the agonist and the conserved arginine residue is sufficient for the functional activation of all PGE receptor subtypes. nih.govcapes.gov.br In contrast, related compounds that are poor hydrogen bond acceptors or donors show very weak agonist activity, further highlighting the essential nature of this hydrogen bond for receptor activation. nih.gov

Upon agonist binding, each EP receptor subtype preferentially couples to specific heterotrimeric G-proteins, initiating distinct downstream signaling cascades. annualreviews.orgmdpi.com

EP1 Receptor: This receptor is coupled to Gαq/11 proteins. mdpi.com Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This process ultimately results in an increase in intracellular calcium concentrations. mdpi.comoup.com

EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to the stimulatory G-protein, Gαs. mdpi.comnih.gov Activation of these receptors stimulates adenylyl cyclase, leading to the synthesis of cyclic adenosine (B11128) monophosphate (cAMP) from ATP. mdpi.comnih.govnih.gov The EP4 receptor has also been reported to couple to the inhibitory G-protein, Gαi, in some contexts. mdpi.comahajournals.org

EP3 Receptor: The EP3 receptor is primarily coupled to the inhibitory G-protein, Gαi. nih.gov Its activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. However, due to the existence of multiple splice variants, the EP3 receptor can also couple to other G-proteins and stimulate calcium mobilization. annualreviews.orgnih.gov

| Receptor Subtype | Primary G-Protein Coupled | Primary Downstream Pathway | Reference |

|---|---|---|---|

| EP1 | Gαq | ↑ Intracellular Ca2+ | nih.gov, mdpi.com |

| EP2 | Gαs | ↑ cAMP | nih.gov, mdpi.com |

| EP3 | Gαi | ↓ cAMP | nih.gov, mdpi.com |

| EP4 | Gαs | ↑ cAMP | nih.gov, mdpi.com |

The activation of EP receptors by Prostaglandin E2 methyl ester triggers specific intracellular signaling cascades that mediate its biological effects. A key pathway engaged, particularly through EP2 and EP4 receptor activation, is the cAMP/PKA/CREB signaling axis.

The binding of an agonist like Prostaglandin E2 methyl ester to EP2 and EP4 receptors initiates a well-defined signaling cascade. nih.govfrontiersin.org The activation of the Gs-coupled EP2 and EP4 receptors leads to the stimulation of adenylyl cyclase, resulting in a significant increase in the intracellular concentration of the second messenger, cyclic AMP (cAMP). nih.govtandfonline.com

This rise in cAMP levels activates Protein Kinase A (PKA). nih.govtandfonline.com In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change, leading to the release and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate various downstream protein substrates on serine and threonine residues. nih.gov

A critical downstream target of PKA is the cAMP response element-binding protein (CREB). nih.govtandfonline.com Activated PKA translocates to the nucleus and phosphorylates CREB at a specific serine residue (Ser133). nih.govnih.gov This phosphorylation event is crucial for the recruitment of transcriptional coactivators, such as CREB-binding protein (CBP). The resulting complex then binds to specific DNA sequences known as cAMP response elements (CREs) located in the promoter regions of target genes, thereby modulating their transcription. tandfonline.comnih.gov Studies have shown that PGE2-induced CREB phosphorylation can be blocked by PKA inhibitors like H-89, confirming the essential role of PKA in this pathway. nih.govtandfonline.comnih.gov This entire cascade, from receptor activation to gene transcription, is a central mechanism by which Prostaglandin E2 methyl ester can regulate cellular processes such as proliferation and inflammation. nih.govfrontiersin.org

Elucidation of Intracellular Signaling Cascades

Regulation of Transcription Factor Binding (CREB, AP-1, NF-κB) and Target Gene Expression

Studies on Systemic and Organ-Specific Biological Modulations

Synthetic analogs of Prostaglandin E2, including 15(S)-15-methyl prostaglandin E2 methyl ester and 16,16-dimethyl prostaglandin E2, are potent inhibitors of gastric acid and pepsin secretion. nih.govphysiology.org Studies in preclinical dog models with gastric fistulas demonstrated that intravenous infusion of 15(S)-15-methyl prostaglandin E2 methyl ester dose-dependently inhibited meal-induced acid secretion. nih.gov This inhibition was observed in both vagally innervated and denervated portions of the stomach. nih.gov

The inhibitory mechanism appears to be twofold. First, there is a direct action on the parietal cells, which are responsible for acid secretion. nih.govjournalagent.com PGE2 is known to inhibit acid secretion via EP3 receptors on parietal cells. journalagent.com Second, there is an indirect mechanism involving the suppression of gastrin release from G-cells in the stomach antrum. nih.gov Research has shown that the topical application of 15(S)-15-methyl prostaglandin E2 methyl ester directly to the gastric mucosa resulted in a stronger inhibition of gastric acid and serum gastrin responses compared to duodenal administration. nih.gov Furthermore, the compound suppressed acid secretion stimulated directly by histamine (B1213489). nih.gov The inhibition of pepsin secretion is often more pronounced than the inhibition of acid. physiology.org

Prostaglandin E2 and its methyl ester analogs play a crucial role in maintaining the integrity of the gastric mucosa, a function often termed "cytoprotection". journalagent.comcaymanchem.com This protective effect is multifactorial, involving the stimulation of mucus and bicarbonate secretion, maintenance of mucosal blood flow, and direct effects on epithelial cell survival. journalagent.comresearchgate.net

In a study on patients with peptic ulceration, 15(R)-15-methyl this compound was shown to significantly increase the amount of mucin in mucous cells. journalagent.com In healthy human subjects, oral administration of 15(R)-15-methyl prostaglandin E2 led to a significant increase in the thickness of the gastric mucosa, which was attributed to an increase in the number and height of foveolar cells. nih.gov This thickening effect was not due to increased cell proliferation but was presumed to result from the retardation of senescence and exfoliation of epithelial cells. nih.gov

In rat models, 15(S)-15-methyl this compound demonstrated protective effects against mucosal injury induced by acidified taurocholic acid. nih.gov The compound was found to preserve the synthesis of key membrane phospholipids (B1166683), such as phosphatidylcholine and phosphatidylethanolamine, which was otherwise decreased by the damaging agent. nih.gov This suggests that the prostaglandin analog helps maintain the structural and functional integrity of cell membranes in the gastric lining. nih.gov

Mechanisms of Gastric Acid and Pepsin Secretion Inhibition

Neurophysiological and Central Nervous System Research

Prostaglandin E2 (PGE2) methyl ester, a lipophilic derivative of PGE2, exhibits enhanced penetration of the central nervous system, making it a valuable investigational tool for understanding the neurophysiological roles of PGE2. medchemexpress.commedchemexpress.com Its utility is particularly noted in studies of central thermoregulation, sleep-wake cycles, and neuroinflammatory processes.

Modulation of Central Thermoregulatory Responses in Experimental Models

Prostaglandin E2 methyl ester is a potent inducer of hyperthermia through its action on central thermoregulatory pathways. Systemic administration in animal models demonstrates a clear and dose-dependent increase in core body temperature.

Detailed research findings indicate that intravenous injection of Prostaglandin E2 methyl ester in urethane-anesthetized rats induces a more rapid and potent hyperthermic response compared to its parent compound, PGE2. nih.gov This effect is attributed to its direct action on the brain. nih.govphysiology.org The fever-inducing (pyretic) mechanism of PGE2 involves raising the thermoregulatory set-point within the hypothalamus. plos.org Specific regions within the hypothalamus, such as the preoptic area (POA) and the ventromedial hypothalamic nucleus (VMH), are highly sensitive to PGE2, and microinjection into these areas produces fever. nih.gov While both regions are involved, the febrile responses induced by injections into the VMH region have been observed to be significantly greater than those in the POA region, suggesting the involvement of complex neuronal networks in the generation of a fever response. nih.gov

| Experimental Model | Compound Administered | Key Finding | Reference |

|---|---|---|---|

| Urethane-anesthetized rats | Prostaglandin E2 methyl ester (intravenous) | Induced a dose-dependent increase in rectal temperature (hyperthermia). | nih.gov |

| Conscious rats | Prostaglandin E2 (intravenous) | Caused a significant rise in core body temperature, associated with thermoregulatory vasoconstriction. | physiology.org |

| Rats (in vivo microinjection) | Prostaglandin E2 | Microinjection into the preoptic area (POA) or ventromedial hypothalamus (VMH) induced fever. | nih.gov |

| Mice (LPS-induced fever model) | Prostaglandin E2 (intracerebroventricular) | Confirmed that central PGE2 administration causes fever, bypassing the need for peripheral synthesis. | plos.org |

Investigation of Prostaglandin Roles in Sleep-Wake Cycle Regulation

The role of prostaglandins (B1171923) in the regulation of sleep and wakefulness is complex, with PGE2 demonstrating distinct effects depending on the site of action within the brain. Research using Prostaglandin E2 and its analogs has helped to differentiate its influence on sleep from its pyretic activity.

Studies in monkeys have shown that administration of PGE2 into the posterior hypothalamus, specifically in the tuberomammillary region, promotes wakefulness. jneurosci.org This awaking effect was observed with negligible changes in brain temperature, indicating that the site of action for sleep-wake regulation is anatomically distinct from the preoptic area site that mediates its febrile action. jneurosci.org In contrast, when high doses of PGE2 are administered into the preoptic area, the resulting, marked elevation in body temperature is associated with a suppression of sleep, suggesting this is a secondary consequence of the hyperthermia rather than a primary effect on sleep-regulating neurons. jneurosci.org While PGE2 was initially proposed to be a wake-promoting substance that opposes the sleep-inducing effects of Prostaglandin D2 (PGD2), other findings suggest a more nuanced role, with some evidence indicating PGE2 may suppress wakefulness under certain conditions. imrpress.comfrontiersin.org

Studies on Brain Inflammation Pathways and Microglial Activation

In the central nervous system, microglial cells are the primary resident immune cells and key players in neuroinflammatory processes. Prostaglandin E2 is a significant mediator produced by activated microglia and, in turn, modulates their function through distinct receptor signaling pathways. jneurosci.orgfrontiersin.org

Activated microglia, stimulated by inflammatory triggers, produce and release PGE2. neurology.orgnih.gov The subsequent effects of this PGE2 on the neuroinflammatory environment are dependent on which of its E-type prostanoid (EP) receptors are engaged.

Pro-inflammatory Signaling: Activation of the EP2 receptor on microglia can exacerbate inflammatory responses. Studies have shown that EP2 signaling promotes the expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and the pro-inflammatory cytokine Interleukin-6 (IL-6). nih.gov

Anti-inflammatory Signaling: In contrast, signaling through the EP4 receptor can potently suppress microglial inflammatory responses. In cultured microglial cells, EP4 stimulation attenuated the expression of inflammatory factors like Tumor Necrosis Factor-alpha (TNF-α) and enhanced the phagocytic clearance of amyloid-beta (Aβ₄₂) peptides. jneurosci.org

Furthermore, PGE2 released from activated microglia can act as a signaling molecule to other brain cells, notably astrocytes. Research has demonstrated that microglial-derived PGE2 enhances the proliferation of astrocytes, a process known as astrogliosis, which is a hallmark of CNS injury and disease. nih.gov

| Receptor Pathway | Effect on Microglia | Outcome | Reference |

|---|---|---|---|

| EP2 Receptor | Exacerbates activation | Increased expression of COX-2, iNOS, IL-1β, IL-6 | nih.gov |

| EP4 Receptor | Suppresses inflammatory response | Decreased expression of TNF-α; increased phagocytosis of Aβ₄₂ | jneurosci.org |

| General PGE2 Release | Signals to astrocytes | Promotes astrocyte proliferation (astrogliosis) | nih.gov |

Immunological and Inflammatory Process Research

Prostaglandin E2 is a pivotal lipid mediator that profoundly influences immunological and inflammatory processes. It exerts complex regulatory effects on the production of cytokines and the function of various immune cells, often shifting the nature of the immune response.

Modulation of Pro-inflammatory and Anti-inflammatory Cytokine Expression

PGE2 acts as a master regulator of cytokine networks, capable of both suppressing and enhancing the expression of key signaling molecules that direct the immune response. frontiersin.org Its effects are often context-dependent, influencing the balance between different T helper (Th) cell subsets.

| Cytokine | Effect of PGE2 | Cell Type(s) | Reference |

|---|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Suppression | Microglia, Macrophages | jneurosci.orgnih.gov |

| Interleukin-1β (IL-1β) | Enhancement (via EP2) | Microglia | nih.gov |

| Interleukin-6 (IL-6) | Enhancement | Microglia | nih.gov |

| Interleukin-10 (IL-10) | Suppression | Microglia | nih.gov |

| Interleukin-12 (IL-12) | Suppression | Macrophages, Dendritic Cells | frontiersin.org |

| Interleukin-17 (IL-17) | Upregulation (promotes Th17) | T-cells | frontiersin.org |

Regulation of Immune Cell Functions (e.g., Mast Cell Degranulation, T-regulatory Cells, Neutrophil Activity)

Beyond cytokine modulation, PGE2 directly influences the behavior and function of key innate and adaptive immune cells.

Neutrophils: PGE2 has a dual effect on neutrophils. It promotes their migration and infiltration into sites of inflammation, partly by enhancing the production of potent neutrophil chemoattractants like CXCL8 (IL-8). nih.govresearchgate.net However, it can also selectively suppress certain effector functions of these recruited neutrophils. nih.gov

Mast Cells: PGE2 is a chemoattractant for mast cells and can also directly activate them through the EP3 receptor. nih.govresearchgate.net This activation leads to degranulation and the release of numerous pro-inflammatory mediators, thereby amplifying the inflammatory cascade. researchgate.net

T-regulatory Cells (Tregs): In contrast to its activating effects on some inflammatory cells, PGE2 promotes the function and accumulation of T-regulatory cells. frontiersin.orgnih.gov Tregs are a specialized subset of T-cells that play a critical role in maintaining immune homeostasis and suppressing excessive immune responses. By enhancing Treg activity, PGE2 contributes to the resolution of inflammation and the prevention of autoimmunity. frontiersin.org

| Immune Cell | Regulatory Effect of PGE2 | Mechanism/Receptor | Reference |

|---|---|---|---|

| Neutrophils | Promotes recruitment; suppresses some effector functions. | Enhances CXCL8 (IL-8) production. | nih.gov |

| Mast Cells | Acts as a chemoattractant and activator. | Signals through the EP3 receptor. | nih.govresearchgate.net |

| T-regulatory Cells (Tregs) | Promotes function and accumulation. | Contributes to immunosuppression. | frontiersin.orgnih.gov |

Interactions with Toll-like Receptor Signaling Cascades

Prostaglandin E2 (PGE2), the parent compound of Prostaglandin E2 methyl ester, modulates innate immune responses through its interaction with Toll-like Receptor (TLR) signaling pathways. nih.gov TLRs are crucial pattern recognition receptors that initiate inflammatory responses upon detecting pathogen-associated molecular patterns, such as lipopolysaccharide (LPS). nih.govnih.gov PGE2 has demonstrated significant suppressive effects on TLR4-mediated signaling. In murine macrophage cell lines, PGE2 inhibits the production of interferon-β (IFN-β) and tumor necrosis factor-alpha (TNF-α) induced by LPS. nih.govfrontiersin.org This inhibitory action on IFN-β is mediated through the EP2 and EP4 receptors, which subsequently activate the Epac/PI3K/Akt signaling pathway. nih.gov In contrast, the inhibition of TNF-α production is mediated by a protein kinase A (PKA) pathway. nih.gov

Furthermore, preclinical studies have shown that PGE2 can decrease the expression of TLR4 protein in alveolar macrophages. nih.gov This effect is not due to a reduction in TLR4 mRNA levels but rather an inhibition of its translation. nih.gov The signaling cascade for this translational inhibition involves the EP2 receptor, an increase in intracellular cyclic AMP (cAMP), and the activation of PKA. nih.gov Given that Prostaglandin E2 methyl ester is a more lipophilic derivative of PGE2, designed for enhanced cellular penetration, it is anticipated to exert similar modulatory effects on TLR signaling pathways following its likely intracellular hydrolysis to PGE2. medchemexpress.commedchemexpress.com

| Interaction | Mediator/Receptor | Signaling Pathway | Outcome | Reference |

| Inhibition of LPS-induced IFN-β | EP2 and EP4 receptors | Epac/PI3K/Akt | Suppression of pro-inflammatory cytokine production | nih.gov |

| Inhibition of LPS-induced TNF-α | Not specified | PKA pathway | Suppression of pro-inflammatory cytokine production | nih.gov |

| Decreased TLR4 expression | EP2 receptor | cAMP/PKA | Inhibition of TLR4 protein translation | nih.gov |

Influence on Nitric Oxide Production and Apoptotic Pathways

The influence of Prostaglandin E2 (PGE2) and its derivatives on nitric oxide (NO) production is context-dependent, with studies reporting both induction and inhibition. In osteoblastic cells, exposure to fluid flow, a form of mechanical stress, induces the production of both PGE2 and NO. physiology.orgphysiology.org This suggests a role for PGE2 in the physiological response to mechanical stimuli in bone, where NO is a key signaling molecule. physiology.orgphysiology.org The vasodilatory effects of PGE2 are also linked to NO production. In vascular endothelium, PGE2, acting through the EP4 receptor, can activate endothelial nitric oxide synthase (eNOS), leading to increased NO production, vasorelaxation, and an increase in cyclic GMP (cGMP) content in aortic rings. ahajournals.orgahajournals.org This relaxation can be abolished by inhibitors of NO synthase like N(G)-Nitro-L-arginine methyl ester (L-NAME). ahajournals.orgnih.gov

Conversely, certain synthetic derivatives have been shown to inhibit NO production. For instance, caffeic acid methyl ester and a methyl ester derivative of indomethacin (B1671933) have been reported to potently inhibit LPS-induced NO production in macrophage cell lines. nih.govresearchgate.net These compounds were found to suppress the expression of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net

Regarding apoptosis, PGE2 signaling has been shown to have anti-apoptotic effects. In preclinical models of radiation injury in the intestinal epithelium, administration of a stable PGE2 analog, 16,16-dimethyl PGE2, resulted in fewer apoptotic cells. nih.gov This protective effect was found to be dependent on the pro-apoptotic protein Bax. nih.gov The mechanism involves the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the protein kinase B (AKT) pathway, which in turn suppresses the translocation of Bax to the mitochondria. nih.gov In the context of endometriosis, elevated PGE2 levels are associated with increased levels of the anti-apoptotic protein Bcl-2 and decreased expression of the pro-apoptotic protein Bax. mdpi.com

| Effect | Cell/Tissue Type | Stimulus/Context | Mechanism | Reference |

| Induction of NO Production | Osteoblasts | Fluid Shear Stress | Part of mechanotransduction signaling | physiology.orgphysiology.org |

| Induction of NO Production | Vascular Endothelium | Vasodilation | EP4 receptor-mediated activation of eNOS | ahajournals.orgahajournals.org |

| Inhibition of NO Production | Macrophages | LPS stimulation | Inhibition of iNOS expression (by other methyl esters) | nih.govresearchgate.net |

| Inhibition of Apoptosis | Intestinal Epithelium | Radiation Injury | EGFR/AKT activation, suppression of Bax translocation | nih.gov |

| Inhibition of Apoptosis | Endometrial Tissue | Endometriosis | Increased Bcl-2, Decreased Bax expression | mdpi.com |

Vascular and Cardiovascular System Research

Mechanisms of Vasodilation and Regional Blood Flow Regulation

Prostaglandin E2 methyl ester and its analogs are potent vasodilators that play a significant role in the regulation of vascular tone and regional blood flow. nih.gov A synthetic analog, viprostol (B1683564) ((dl)-15-deoxy-16-hydroxy-16(alpha/beta)-vinyl-prostaglandin E2 methyl ester), has been shown to increase blood flow in coronary, renal, mesenteric, femoral, and carotid arteries in preclinical models. nih.gov The mechanism of action is direct vasodilation, similar to that of natural PGE2. nih.gov This vasodilatory effect is independent of the endogenous prostaglandin system, histamine, the cholinergic nervous system, or the beta-adrenergic nervous system. nih.gov

The parent compound, PGE2, elicits vasodilation through multiple mechanisms. One primary pathway involves the activation of endothelial nitric oxide synthase (eNOS). ahajournals.org PGE2 binds to EP4 receptors on endothelial cells, leading to the dephosphorylation of eNOS at threonine 495. ahajournals.orgahajournals.org This activation of eNOS results in increased production of nitric oxide (NO), which then acts on the underlying smooth muscle cells to cause relaxation via a guanylyl cyclase-dependent mechanism. ahajournals.orgahajournals.org This is supported by findings that the vasodilatory response to PGE2 is absent in tissues without endothelium and in eNOS knockout models. ahajournals.org The relaxation is also blocked by inhibitors of NO synthase and soluble guanylate cyclase. ahajournals.org

In the kidney, PGE2 helps maintain renal blood flow and glomerular filtration rate through localized vasodilation. wikipedia.org It has been demonstrated to increase the diameter of afferent arterioles. frontiersin.org At a systemic level, PGE2 contributes to the reduction of blood pressure, although this effect involves both eNOS-dependent and independent mechanisms. ahajournals.org

| Vascular Bed | Effect of this compound Analog (Viprostol) | Reference |

| Coronary Artery | Increased Blood Flow | nih.gov |

| Renal Artery | Increased Blood Flow | nih.gov |

| Mesenteric Artery | Increased Blood Flow | nih.gov |

| Femoral Artery | Increased Blood Flow | nih.gov |

| Carotid Artery | Increased Blood Flow | nih.gov |

Investigation of Platelet Aggregation Modulation

Prostaglandin E2 (PGE2) exhibits a complex, biphasic effect on platelet aggregation. nih.gov At low concentrations (in the range of 0.01-1.0 µmol/L), PGE2 can potentiate platelet aggregation induced by other agonists. nih.govnih.gov Conversely, at higher concentrations (e.g., 10-100 µmol/L), PGE2 acts as an inhibitor of platelet aggregation. wikipedia.orgnih.gov This dual action suggests the involvement of different receptor subtypes with opposing downstream signaling pathways.

The potentiation of platelet aggregation at low concentrations is thought to be mediated through Gq-coupled EP3 receptors, leading to an increase in intracellular calcium. The inhibitory effect observed at higher concentrations is associated with the activation of Gs-coupled receptors, such as the EP2, EP4, and potentially the PGD2 (DP1) receptor, which PGE2 can bind to at higher concentrations. nih.gov Activation of these receptors leads to an increase in intracellular cAMP levels, which is a key inhibitor of platelet activation and aggregation. nih.gov Studies have shown that selective EP2 receptor agonists inhibit platelet aggregation. nih.gov While direct studies on Prostaglandin E2 methyl ester are limited, its action is expected to mirror that of PGE2, with its increased lipophilicity potentially influencing its effective concentration at the platelet membrane.

| PGE2 Concentration | Effect on Platelet Aggregation | Proposed Receptor(s) | Intracellular Signaling | Reference |

| Low (0.01-1.0 µmol/L) | Potentiation | EP3 | Increase in intracellular Ca2+ | nih.govnih.gov |

| High (10-100 µmol/L) | Inhibition | EP2, EP4, DP1 | Increase in intracellular cAMP | wikipedia.orgnih.gov |

Musculoskeletal and Tissue Regeneration Research

Regulation of Bone Resorption and Formation Processes

Prostaglandin E2 (PGE2) is a critical local regulator of bone metabolism, influencing both bone resorption and formation through complex, context-dependent mechanisms. nih.govdovepress.com It is well-established that PGE2 can stimulate bone resorption, primarily by enhancing the formation of osteoclasts through an indirect action on osteoblastic stromal cells. nih.gov

However, research on highly purified mature osteoclasts has revealed a direct inhibitory effect of PGE2 on their bone-resorbing activity. nih.gov This inhibition is dose- and time-dependent and is mediated by the activation of the adenylate cyclase system, leading to an increase in intracellular cAMP. nih.gov This effect appears to be channeled mainly through the EP4 receptor. nih.gov

In addition to its role in resorption, PGE2 is also a powerful activator of bone formation. capes.gov.br Systemic intermittent administration of PGE2 has been shown to increase bone mass and thickness. dovepress.com In preclinical models, PGE2 treatment activated bone modeling, converting quiescent bone surfaces into active formation surfaces. capes.gov.br This resulted in significant increases in newly formed bone in subperiosteal, subendosteal, and marrow regions. capes.gov.br The anabolic effects of PGE2 on bone formation are mediated primarily through the EP2 and EP4 receptors, which signal through the cAMP/PKA pathway. dovepress.com PGE2 also influences the expression of other growth factor receptors in osteoblasts, such as the TGF-β type III receptor, further modulating cellular responses to the local growth factor environment. oup.com

| Process | Effect of PGE2 | Mechanism/Mediator | Cellular Target | Reference |

| Bone Resorption | Stimulation (indirect) | Enhancement of osteoclast formation | Osteoblastic stromal cells | nih.gov |

| Bone Resorption | Inhibition (direct) | Activation of adenylate cyclase/cAMP via EP4 receptor | Mature osteoclasts | nih.gov |

| Bone Formation | Stimulation | Activation of cAMP/PKA via EP2 and EP4 receptors | Osteoblasts | dovepress.comcapes.gov.br |

| Bone Modeling | Activation | Conversion of quiescent surfaces to formation surfaces | Periosteal and endocortical surfaces | capes.gov.br |

Influence on Tissue Regeneration Mechanisms

Prostaglandin E2 (PGE2), a primary product of arachidonic acid metabolism, is a critical signaling molecule in tissue repair and regeneration following injury. nih.gov Its methyl ester analogue, Prostaglandin E2 methyl ester, offers enhanced lipid solubility, suggesting a similar or potentially enhanced biological activity profile. caymanchem.com Preclinical studies focusing on PGE2 and its analogues have elucidated their significant influence on various phases of the healing process, including inflammation, proliferation, and tissue remodeling. nih.gov

In murine models of cutaneous wound healing, elevated levels of PGE2 have been shown to accelerate the healing rate. nih.gov The therapeutic application of PGE2, often stabilized in a hydrogel to prolong its release, promotes the remodeling of skin structure, including the formation of new hair follicles and sebaceous glands. nih.govthno.org A key mechanism underlying this effect is the modulation of the inflammatory response. PGE2 can induce the polarization of macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory and pro-reparative M2 phenotype at the injury site. nih.govthno.org This shift is crucial for transitioning from the inflammatory to the proliferative phase of healing. thno.org

Furthermore, PGE2 demonstrates pro-angiogenic effects, which are vital for supplying nutrients and oxygen to the healing tissue. nih.govthno.org It also plays a role in reducing pathological scar formation by limiting the infiltration of myofibroblasts and subsequent deposition of excessive extracellular matrix. nih.gov This anti-fibrotic action is partly attributed to the inhibition of the TGF-β1/SMAD signaling pathway. nih.gov

A study on a long-acting synthetic analogue, 16,16-dimethyl prostaglandin E2-methyl ester (di-MPGE2), in a rat model of incisional wound healing, provided further insights. The administration of di-MPGE2 was found to be most beneficial during the early inflammatory stages of wound healing. nih.gov Histological analysis at day 7 post-incision revealed increased fibrosis and a significant decrease in the number of macrophages in the group treated with the PGE2 analogue compared to controls. nih.gov While tensile strength and hydroxyproline (B1673980) content also showed an increasing trend, these did not reach statistical significance within the study's timeframe. nih.gov These findings suggest that the modulation of early inflammatory events is a primary mechanism through which PGE2 analogues influence tissue repair. nih.gov

Table 1: Effects of PGE2 and its Analogues on Tissue Regeneration in Preclinical Models

| Model System | Compound | Observed Effects | Reference |

| Murine Cutaneous Wound | Prostaglandin E2 (PGE2) | Accelerated healing, new hair follicle/sebaceous gland formation, reduced scar formation. | nih.govthno.org |

| Murine Cutaneous Wound | Prostaglandin E2 (PGE2) | Promoted M2 macrophage polarization, enhanced angiogenesis. | nih.govthno.org |

| Rat Incisional Wound | 16,16-dimethyl PGE2-methyl ester | Increased fibrosis and decreased macrophage count in early healing stages. | nih.gov |

| Various | Prostaglandin E2 (PGE2) | Promotes growth, differentiation, and healing in diverse cellular settings. | nih.gov |

Antagonistic Properties of Prostaglandin E2 Methyl Ester Analogues

While Prostaglandin E2 methyl ester itself generally acts as an agonist at prostaglandin receptors, mirroring the activity of PGE2, various synthetic analogues have been developed to act as antagonists. caymanchem.commedchemexpress.com These antagonists are crucial research tools and potential therapeutic agents for conditions driven by excessive prostanoid signaling, such as inflammation. acs.org The actions of PGE2 are mediated by at least four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. caymanchem.comacs.org Analogues have been designed to selectively or non-selectively block these receptors, thereby inhibiting the biological effects of endogenous PGE2. medchemexpress.com

Interactions with Viral Replication Mechanisms

The interaction between Prostaglandin E2 (and by extension, its methyl ester analogue) and viral replication is highly complex, with outcomes that are dependent on the specific virus and host cell type. nih.govfrontiersin.org PGE2 can modulate the host immune system and directly influence the viral life cycle, either promoting or inhibiting viral replication. nih.govfrontiersin.org

In some viral infections, the host's inflammatory response leads to the production of PGE2, which the virus can then exploit to its advantage. researchgate.net For example, infection with human Cytomegalovirus (CMV) induces the release of PGE2, which appears to be required for the effective replication and cell-to-cell spread of the virus. nih.govfrontiersin.org Similarly, for Enterovirus 71 (EV71), which can cause central nervous system diseases, the virus induces COX-2 expression and PGE2 production, and this PGE2 then promotes further viral infection through EP2 and EP4 receptors. nih.govfrontiersin.org Studies on Rotavirus also show that the virus stimulates PGE2 production, which in turn enhances viral attachment and internalization, leading to an increased viral load. nih.gov

Conversely, in other contexts, PGE2 can have an inhibitory effect on viral replication. nih.gov In infections with Influenza A virus (IAV), PGE2 can inhibit viral replication by activating a signaling pathway that leads to the production of Interleukin-27 (IL-27), a cytokine with antiviral properties. nih.gov However, the role of PGE2 in IAV infection is nuanced, as other studies have shown it can also suppress both innate and adaptive immunity, potentially benefiting the virus. nih.govplos.org For Vesicular Stomatitis Virus (VSV), treatment with COX inhibitors (which block PGE2 production) was found to suppress viral propagation. frontiersin.org The addition of PGE2 to these cultures reversed this effect, indicating that PGE2 facilitates VSV replication, possibly by decreasing the production of nitric oxide, a known viral inhibitor. nih.govfrontiersin.org

The interaction with Human Immunodeficiency Virus (HIV) is also multifaceted. While some reports suggest PGE2 facilitates HIV replication, other studies indicate that PGE2 treatment after infection can act in the late stages of the viral cycle to reduce the production of progeny virus. researchgate.net

Table 3: Influence of Prostaglandin E2 on Viral Replication in Preclinical Models

| Virus | Host Cell/Model | Effect on Viral Replication | Putative Mechanism | Reference |

| Cytomegalovirus (CMV) | Human T lymphocytes, Human foreskin fibroblasts | Stimulatory | Required for effective replication and cell-to-cell spread. | nih.govfrontiersin.org |

| Enterovirus 71 (EV71) | SK-N-SH cells | Stimulatory | Promotes further infection via EP2/EP4 receptor signaling. | nih.govfrontiersin.org |

| Rotavirus | MA104 cells | Stimulatory | Enhances virus attachment and internalization. | nih.gov |

| Porcine Sapovirus (PSaV) | LLC-PK cells | Stimulatory | Viral replication cycle depends on the COXs/PGE2 pathway. | nih.govfrontiersin.org |

| Influenza A Virus (IAV) | C57BL/6 mice | Inhibitory/Modulatory | Can inhibit replication via IL-27 production but also suppresses host immunity. | nih.gov |

| Vesicular Stomatitis Virus (VSV) | Chinese Hamster Ovary (CHO) cells | Stimulatory | Decreases nitric oxide (NO), a known inhibitor of VSV. | nih.govfrontiersin.org |

| Human Immunodeficiency Virus (HIV) | Monocytes/Macrophages | Modulatory | Can reduce progeny virus production in late stages. | researchgate.net |

Table of Compounds

Pharmacokinetics and Metabolism in Preclinical Research Models

Absorption and Distribution Dynamics in Experimental Systems

The addition of a methyl ester group to PGE2 significantly alters its absorption and distribution characteristics compared to the parent molecule. This modification increases its lipophilicity, a key factor in its enhanced ability to penetrate tissues. medchemexpress.commedchemexpress.com

A primary advantage of Prostaglandin (B15479496) E2 methyl ester is its enhanced capacity to cross the blood-brain barrier. medchemexpress.commedchemexpress.commedchemexpress.com Standard PGE2 has limited central nervous system (CNS) penetration, but its methyl ester analog, being more lipophilic, is better able to traverse this barrier. medchemexpress.commedchemexpress.com This property allows for the investigation of PGE2's central effects in experimental models. Studies indicate that while its penetration is enhanced, the compound undergoes rapid hydrolysis back to PGE2 once inside the brain tissue. vulcanchem.com This suggests its role as a pro-drug for delivering the active PGE2 molecule to the CNS.

Following administration in preclinical models, Prostaglandin E2 methyl ester and its active metabolite, PGE2, exhibit distribution across various tissues. Research has documented its effects and, by extension, its presence in the gastrointestinal tract, particularly the gastric mucosa, where it has been studied for its protective effects. researchgate.netnih.gov Studies in baboons have also investigated its effects on the gastrointestinal and uterine tissues. researchgate.netresearchgate.net Furthermore, its application in ophthalmological research indicates its distribution into ocular tissues. arvojournals.orgu-tokyo.ac.jp The increased lipophilicity facilitates its passage into these varied biological compartments.

Investigation of Blood-Brain Barrier Penetration and Enhanced Central Availability

Metabolic Pathways and Enzyme Interactions

The metabolism of Prostaglandin E2 methyl ester is a two-step process: initial hydrolysis to the active compound followed by the enzymatic degradation of PGE2.

The primary metabolic step for Prostaglandin E2 methyl ester is the hydrolysis of its methyl ester bond. This reaction, catalyzed by esterase enzymes present in various tissues and blood, converts the compound back into its parent, Prostaglandin E2. vulcanchem.com This conversion is crucial for its biological activity, as PGE2 is the molecule that interacts with prostaglandin receptors. Research has shown that this hydrolysis occurs rapidly within tissues such as the brain. vulcanchem.com

Once converted to PGE2, the molecule is subject to rapid inactivation by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.gov This enzyme is a key regulator of prostaglandin levels in vivo and catalyzes the oxidation of the 15-hydroxyl group of PGE2 to a ketone, forming 15-keto-PGE2. nih.gov This metabolite has significantly reduced biological activity, and its formation represents the primary pathway for the clearance and inactivation of PGE2. nih.gov The lungs are particularly rich in 15-PGDH, leading to substantial inactivation of circulating PGE2 in a single pass.

The metabolic fates of Prostaglandin E2 methyl ester and its parent compound, PGE2, differ primarily in the initial absorption and distribution phase but converge at the point of enzymatic degradation.

PGE2 itself is metabolically unstable, with a very short in vivo half-life of less than 15 minutes, largely due to rapid degradation by 15-PGDH. nih.gov Its hydrophilic nature also limits its ability to cross cellular membranes and the blood-brain barrier.

Prostaglandin E2 methyl ester, in contrast, is a pro-drug designed to circumvent these limitations. Its increased lipophilicity allows for enhanced absorption and tissue penetration, most notably across the blood-brain barrier. medchemexpress.commedchemexpress.com However, following its distribution and subsequent hydrolysis back to PGE2, its metabolic fate becomes identical to that of the parent compound. The resulting PGE2 is then rapidly metabolized and inactivated by 15-PGDH. nih.gov

Data Tables

Table 1: Comparative Properties of Prostaglandin E2 and its Methyl Ester Analog

| Feature | Prostaglandin E2 (PGE2) | Prostaglandin E2 Methyl Ester | Reference(s) |

|---|---|---|---|

| Nature | Endogenous hormone-like substance | Lipophilic derivative, pro-drug | medchemexpress.commedchemexpress.com |

| Lipophilicity | Lower | Higher | medchemexpress.commedchemexpress.com |

| Blood-Brain Barrier Penetration | Limited | Enhanced | medchemexpress.commedchemexpress.comvulcanchem.com |

| Primary Metabolic Step | Oxidation by 15-PGDH | Hydrolysis to PGE2 | vulcanchem.comnih.gov |

| In Vivo Half-life | < 15 minutes | Serves to deliver PGE2, which has a short half-life | nih.gov |

Table 2: Key Enzymes in the Metabolism of Prostaglandin E2 Methyl Ester

| Enzyme | Role in Metabolism | Substrate | Product | Reference(s) |

|---|---|---|---|---|

| Esterases | Bioactivation | Prostaglandin E2 Methyl Ester | Prostaglandin E2 | vulcanchem.com |

| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Inactivation and Clearance | Prostaglandin E2 | 15-keto-Prostaglandin E2 | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 15-keto-Prostaglandin E2 |

| Prostaglandin E2 (PGE2) |

| Prostaglandin E2 methyl ester |

Role of Prostaglandin Dehydrogenase in Analogue Inactivation and Clearance

Excretion and Clearance Mechanisms in Animal Models

Following administration, Prostaglandin E2 methyl ester is anticipated to undergo rapid hydrolysis to its parent compound, Prostaglandin E2. This is supported by studies on other prostaglandin esters, such as PGE2-glyceryl ester (PGE2-G), which is quickly hydrolyzed to PGE2 in rat plasma. nih.gov Therefore, the excretion and clearance of Prostaglandin E2 methyl ester are largely dictated by the well-established pharmacokinetic pathways of PGE2.

The primary routes of elimination for PGE2 and its metabolites are through the kidneys into the urine and via the liver into the bile.

Renal Excretion:

Studies in rats have consistently demonstrated that the urinary excretion of PGE2 and its metabolites is a significant elimination pathway. The urinary output of PGE2 can be influenced by various physiological and pathological states. For instance, in rats with dexamethasone-induced hypertension, the urinary excretion of PGE2 was observed to increase significantly. oup.com Similarly, in cirrhotic rats, while the basal urinary excretion of PGE2 was found to be decreased, it increased after a sodium load. karger.com The urinary excretion of PGE2 is considered a reliable index of its total body production. nih.gov

The following table summarizes findings on the urinary excretion of PGE2 in rats under different experimental conditions.

| Experimental Model | Condition | Mean Urinary PGE2 Excretion (ng/24h) | Reference |

| Normal Rats | Control | 147 ± 20 | oup.com |

| Dexamethasone-treated Rats | Day 7 | 387 ± 97 | oup.com |

| Dexamethasone-treated Rats | Day 14 | 345 ± 82 | oup.com |

| Cirrhotic, Non-ascitic Rats | Basal | Lower than controls | karger.com |

| Cirrhotic, Non-ascitic Rats | After Sodium Load | Increased from basal | karger.com |

| Diabetes Insipidus Rats | Untreated | 39 ± 5 | physiology.org |

| Diabetes Insipidus Rats | Vasopressin-treated | Significantly increased | physiology.org |

Biliary Excretion:

Systemic Clearance:

Prostaglandin E2 is cleared from the systemic circulation with remarkable efficiency. The lungs play a major role in the initial, rapid clearance of circulating prostaglandins (B1171923). It is estimated that a single pass through the pulmonary circulation can remove a significant portion of PGE2 from the blood. hres.ca Following this initial clearance, further metabolism occurs in the liver and kidneys, leading to the formation of more water-soluble metabolites that are then excreted. The half-life of intravenously administered dinoprostone (B10761402) (synthetic PGE2) in the peripheral circulation is less than one minute. hres.ca This rapid clearance is a key characteristic of prostaglandin pharmacokinetics in animal models.

Advanced Research Methodologies and Experimental Models in Prostaglandin E2 Methyl Ester Studies

In Vitro Systems for Mechanistic Elucidation

In vitro systems are indispensable for dissecting the specific molecular and cellular mechanisms through which Prostaglandin (B15479496) E2 (PGE2) methyl ester exerts its effects. These controlled environments allow for the detailed study of its interactions with cellular components, free from the systemic complexities of a whole organism.

Isolated Organ Preparations (e.g., Guinea Pig Ileum, Rat Pulmonary Circulation)

Isolated organ preparations provide a bridge between in vitro and in vivo studies, maintaining the tissue architecture and cellular heterogeneity of an organ while allowing for controlled experimental conditions.

The guinea pig ileum has been a classic model for studying the effects of prostaglandins (B1171923) on smooth muscle contraction. nih.govnih.gov Research has shown that PGE2 induces a dose-dependent increase in the tone of the circular muscles of the guinea pig ileum. nih.gov This effect is mediated by the release of acetylcholine, as it is blocked by tetrodotoxin (B1210768) and reduced by atropine. nih.gov Furthermore, studies using a prostaglandin analogue, ent-11-epi-15-epi PGE2 methyl ester, demonstrated that it contracts the guinea pig ileum and can act as a competitive antagonist to PGE2 and PGF2α at higher concentrations. nih.gov

In the context of the rat pulmonary circulation, while direct studies on this compound are less common, research on PGE2 provides valuable insights. PGE2 is a known vasodilator in several vascular beds. ahajournals.org It induces relaxation in mouse aortic rings, an effect that is dependent on the endothelium and mediated by the EP4 receptor, leading to the activation of endothelial nitric oxide synthase (eNOS). ahajournals.org This suggests that this compound, as a more lipophilic derivative of PGE2, could have similar or enhanced effects on vascular tone, a hypothesis that warrants investigation in isolated pulmonary circulation models. medchemexpress.com

Cell Culture Models (e.g., Macrophage Cell Lines, Keratinocytes, Microglial Cells, Mast Cells)